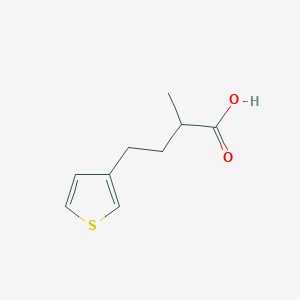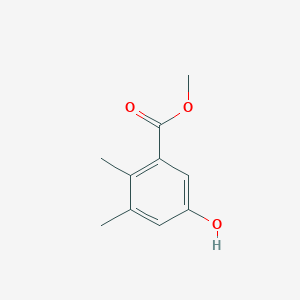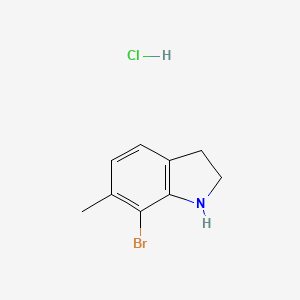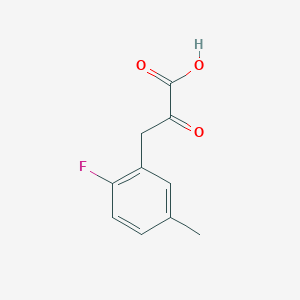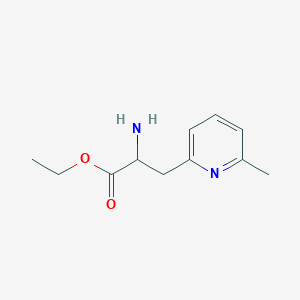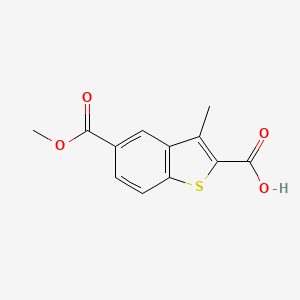
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxycarbonyl group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction typically requires refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar in structure but contains a furan ring instead of a benzothiophene ring.
3-Methylthiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
5-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H10O4S |
|---|---|
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
5-methoxycarbonyl-3-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4S/c1-6-8-5-7(12(15)16-2)3-4-9(8)17-10(6)11(13)14/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
DYJSPVMNCYMSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


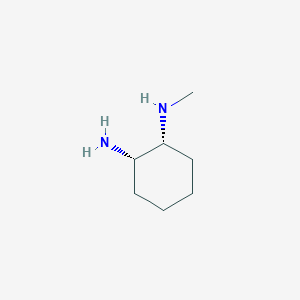


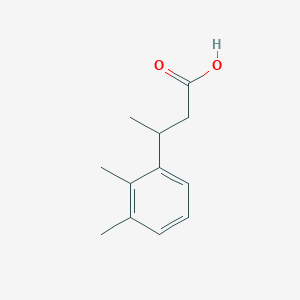
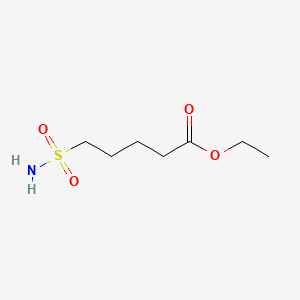
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
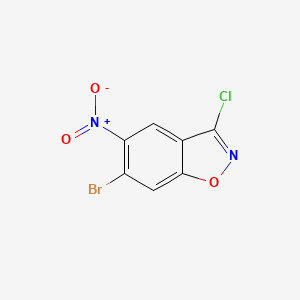
![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
